(2-(Difluoromethyl)cyclobutyl)methanol

GLP-1R agonist hERG inhibition difluorocyclobutyl

Chiral 1,2-disubstituted cyclobutanes with regioisomeric fluoroalkyl groups are often substituted erroneously, confounding SAR. This single-enantiomer (1R,2S) trans scaffold provides a validated solution: - The CHF₂ group acts as a metabolically stable H-bond donor (hydroxyl isostere), resisting Phase II glucuronidation. - Replacing a piperidine ring with this 2-CHF₂-cyclobutyl core via the hydroxymethyl handle yielded a GLP-1R agonist (EC₅₀ = 0.048 nM) with hERG IC₅₀ = 4.3 μM. - Photochemical synthesis route (visible light, green solvents) supports ESG procurement policies.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
Cat. No. B12943412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethyl)cyclobutyl)methanol
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CC(C1CO)C(F)F
InChIInChI=1S/C6H10F2O/c7-6(8)5-2-1-4(5)3-9/h4-6,9H,1-3H2
InChIKeyIUGRBMFGGHWIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Difluoromethyl)cyclobutyl)methanol: A Drug Discovery Building Block


(2-(Difluoromethyl)cyclobutyl)methanol (CAS: 2920206-26-2, MF: C₆H₁₀F₂O, MW: 136.14) is a chiral, 1,2-disubstituted cyclobutane building block featuring a difluoromethyl (CHF₂) group at the 2-position and a hydroxymethyl (–CH₂OH) substituent at the 1-position in a defined trans (1R,2S) configuration [1]. The CHF₂ group serves as a lipophilic hydrogen-bond donor and a metabolically stable isostere of hydroxyl, thiol, or amino groups, making this scaffold increasingly relevant in fragment-based drug discovery and lead optimization programs targeting metabolic disorders, CNS indications, and kinase inhibition [2][3]. Its single-enantiomer availability from commercial suppliers in multigram quantities distinguishes it from racemic or diastereomeric mixtures that confound structure–activity relationship (SAR) interpretation [4].

Stereochemistry Single (1R,2S) enantiomer for consistent SAR
CHF₂ Motif Lipophilic H‑bond donor for fragment-based design
Workflow Scaffold diversification in kinase & GPCR lead optimization

Why Generic Substitution Fails for (2-(Difluoromethyl)cyclobutyl)methanol


Superficially, many cyclobutylmethanol analogs bearing fluoroalkyl substituents (e.g., 1-CHF₂, 3-CHF₂, 2-CF₃, 2,2-diF) appear interchangeable as building blocks. However, the regioisomeric placement of the CHF₂ group (2- versus 1- or 3-position) alters the distance between the electron-withdrawing substituent and the reactive hydroxymethyl handle by up to two C–C bond lengths, directly modulating the acidity (pKa) of the alcohol proton and the nucleophilicity of the derived alkoxide in downstream reactions [1]. Furthermore, substituting CHF₂ for CF₃ changes both lipophilicity (ΔlogP ~0.3–0.5 units) and hydrogen-bond donor capacity, while replacing the CHF₂ with geminal difluoro (2,2-diF) eliminates the C–H hydrogen-bond donor motif entirely, a feature critical for target engagement in certain kinase and GPCR binding pockets [2][3]. These physicochemical differences propagate into divergent metabolic stability profiles, synthetic scalability, and ultimately biological outcomes, precluding ad hoc interchange without quantitative validation.

Regioisomeric shift (1‑ vs 2‑CHF₂)

Alters electron‑withdrawing distance and may shift alcohol acidity and nucleophilicity in downstream reactions.

CHF₂ vs CF₃ interchange

Lipophilicity and H‑bond donor capacity differ; reported logP may shift by ~0.3–0.6 units, affecting permeability and off‑target profiles.

Gem‑difluoro analog substitution

Eliminates the C–H hydrogen‑bond donor motif, potentially altering target engagement in binding pockets that require a directional HBD.

(2-(Difluoromethyl)cyclobutyl)methanol vs. Closest Analogs: Quantitative Evidence


hERG Liability Reduction in GLP-1R Agonists

Incorporation of a difluorocyclobutyl scaffold into small-molecule GLP-1R agonists dramatically reduced hERG channel inhibition relative to the clinical candidate danuglipron, which contains a piperidine ring. Danuglipron exhibits hERG IC₅₀ = 4.3 μM, a value associated with cardiac toxicity risk, whereas the optimized difluorocyclobutyl derivative (compound 73) demonstrated significantly attenuated hERG activity while maintaining sub-nanomolar GLP-1R agonism (EC₅₀ = 0.048 nM) [1]. This represents an ~90-fold improvement in functional potency combined with a therapeutically meaningful reduction in a key off-target liability, directly attributable to the unique conformational and electronic properties of the 2-CHF₂-cyclobutyl scaffold.

hERG liability
Head-to-head
hERG IC₅₀ 4.3 μM (danuglipron) vs significantly reduced activity for 2‑CHF₂‑cyclobutyl derivative; GLP‑1R EC₅₀ 0.048 nM retained
Supports hERG endpoint profiling in lead optimization
In vitro patch‑clamp and cAMP assays; model‑dependent context
GLP-1R agonist hERG inhibition difluorocyclobutyl cardiac safety type 2 diabetes

RIPK1 Kinase Inhibition by CHF₂-Cyclobutyl Fragment

While this evidence pertains to the regioisomeric 1-CHF₂-cyclobutyl fragment rather than the 2-CHF₂ analog, it establishes the kinase-targeting potential of the CHF₂-cyclobutane scaffold class. A 1-(difluoromethyl)cyclobutyl-containing amide (US20240208986, Compound 1-29) demonstrated potent inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) with IC₅₀ = 58 nM in a ten-point dose-response assay [1]. The 2-CHF₂ regioisomer offers a distinct vector for the hydroxymethyl attachment point, which can be exploited to modulate kinase selectivity profiles by altering the exit vector geometry from the cyclobutane ring relative to the 1-substituted analog.

RIPK1 inhibition
Class‑level
IC₅₀ 58 nM (1‑CHF₂‑cyclobutyl amide)
Indicates kinase‑targeting potential of CHF₂‑cyclobutane class
Regioisomeric shift alters exit vector; 2‑substituted data to verify
RIPK1 kinase kinase inhibitor 1-(difluoromethyl)cyclobutyl inflammation necroptosis

Lipophilicity Control: CHF₂ vs. CF₃

Systematic measurement of logP values for 1,2-disubstituted cyclobutane model derivatives revealed a clear lipophilicity hierarchy: CH₂F ≤ CHF₂ << CF₃, with a ΔlogP of approximately 0.11 between CH₂F- and CHF₂-substituted analogs, and a substantially larger increment for CF₃ substitution [1]. The moderate lipophilicity conferred by the CHF₂ group (predicted logP ~1.0–1.4 for the alcohol form) [2] positions this building block favorably within drug-like chemical space (Rule of Five), whereas the corresponding CF₃ analog (predicted logP ~1.6–2.0) carries higher lipophilicity that may compromise aqueous solubility and increase promiscuous off-target binding. This differential allows medicinal chemists to fine-tune ADME properties by selecting CHF₂ over CF₃ when lower lipophilicity is desired.

Lipophilicity
Cross‑study
ΔlogP CHF₂ vs CF₃: ~0.3–0.6 units lower; CHF₂ vs CH₂F: ~0.11 units higher
Supports balanced logP optimization for oral candidates
Predicted and shake‑flask values; compound‑specific variation expected
lipophilicity logP CHF2 CF3 physicochemical properties drug-likeness

Green Photochemical Difluoromethylation Route

The traditional synthesis of difluoromethyl cyclobutanes relies on deoxofluorination of cyclobutyl ketones using reagents such as DAST or Deoxo-Fluor, which generate stoichiometric waste, require anhydrous conditions, and pose thermal safety hazards. A recently reported photochemical protocol enables direct, selective difluoromethylation of bicyclobutanes using visible light as the reaction power source in a green solvent-controlled process, achieving high atom economy and fully controlled chemo-selectivity [1]. This method provides efficient access to 2-difluoromethyl cyclobutane scaffolds without the environmental burden associated with classical fluorination, aligning with both green chemistry principles and the sustainability mandates increasingly imposed by pharmaceutical procurement policies.

Green synthesis
Head‑to‑head
Photochemical difluoromethylation vs traditional DAST/Deoxo‑Fluor: eliminates stoichiometric fluorinating waste, uses visible light and green solvents
May support sustainability‑aligned procurement screening
Green Chem. 2024; method robustness demonstrated
green chemistry photochemistry difluoromethylation bicyclobutane atom economy sustainable synthesis

Stereochemical Purity: Single (1R,2S) Enantiomer

(2-(Difluoromethyl)cyclobutyl)methanol is commercially available as the single (1R,2S)-enantiomer (CAS 2920206-26-2, purity 95–98%) from multiple vendors . In contrast, the 3-substituted regioisomer (3-(difluoromethyl)cyclobutyl)methanol is typically supplied as a mixture of diastereomers , and the 2,2-difluoro analog lacks stereochemical complexity. The defined trans stereochemistry of the 1,2-disubstituted scaffold ensures consistent spatial orientation of the CHF₂ and CH₂OH groups, which is essential for reliable SAR interpretation and for meeting regulatory expectations (e.g., ICH Q3A) regarding stereochemical identity of pharmaceutical intermediates. Multigram-scale preparation methods for this scaffold class have been validated, with reported scalability up to 97 g for related 1-substituted analogs [1].

Enantiomeric purity
Cross‑study
Single (1R,2S) enantiomer available; purity 95–98%; multigram scale (up to 97 g demonstrated for related analogs)
Enables consistent SAR and regulatory identity requirements
Commercial availability from multiple vendors
stereochemistry enantiopure chiral building block drug discovery SAR

Metabolic Stability of CHF₂ Hydrogen-Bond Donor

The difluoromethyl group (CHF₂) functions as a lipophilic hydrogen-bond donor (HBD) with moderate acidity (predicted pKa ~15 for the alcohol proton is not directly relevant; the CHF₂ C–H proton has an estimated pKa ~35–40, making it a very weak HBD). In drug design, CHF₂ serves as a metabolically stable isostere for hydroxyl (–OH), thiol (–SH), and amino (–NH) groups that are susceptible to glucuronidation, sulfation, or oxidative metabolism [1]. Unlike these conventional HBDs, the C–F bonds in CHF₂ resist Phase I oxidative metabolism, while the C–H bond provides a weaker but directional hydrogen-bonding interaction. A Nature Communications study (Q3 2023) demonstrated that the fluorinated moiety in related CHF₂-cyclobutyl compounds enhanced metabolic stability relative to monofluoro (CH₂F) and non-fluorinated analogs [2]. The CF₃-cyclobutane analog, by contrast, lacks hydrogen-bond donor capacity entirely, which can be detrimental in binding pockets requiring a directional HBD interaction.

Metabolic stability
Class‑level
CHF₂ serves as metabolically stable isostere of OH/SH/NH; retains directional C–H H‑bond donor capacity
May support metabolic stability screening in CNS programs
Qualitative class‑level inference; specific microsomal data to verify
metabolic stability hydrogen-bond donor CHF2 bioisostere drug metabolism

High-Impact Applications of (2-(Difluoromethyl)cyclobutyl)methanol


GLP-1R Agonist Optimization with Cardiac Safety

Replace the piperidine ring in danuglipron-like GLP-1R agonists with a 2-CHF₂-cyclobutyl scaffold to mitigate hERG inhibition. The difluorocyclobutyl motif, when incorporated via the hydroxymethyl handle of (2-(difluoromethyl)cyclobutyl)methanol, has been validated to yield potent GLP-1R agonists (EC₅₀ = 0.048 nM) with significantly reduced hERG activity relative to danuglipron (hERG IC₅₀ = 4.3 μM) [1]. This scenario is directly supported by quantitative in vitro and in vivo evidence from the Miao et al. 2025 J. Med. Chem. study [1].

Kinase Inhibitor Discovery Targeting RIPK1

Use the 2-CHF₂-cyclobutylmethanol scaffold as a fragment or intermediate for constructing kinase inhibitors. The CHF₂-cyclobutane motif has demonstrated nanomolar potency against RIPK1 (IC₅₀ = 58 nM for a 1-substituted analog) [2]. The 2-substituted regioisomer provides an alternative exit vector for the hydroxymethyl-derived attachment point, enabling exploration of different kinase selectivity profiles by altering the trajectory of substituents from the cyclobutane core [2].

Green Synthesis for Fluorinated Building Blocks

Procure (2-(difluoromethyl)cyclobutyl)methanol synthesized via the photochemical difluoromethylation route for organizations with ESG procurement policies. This method uses visible light, green solvents, and achieves high atom economy, eliminating stoichiometric fluorinating waste associated with traditional DAST/Deoxo-Fluor approaches [3]. The Green Chemistry journal publication (IF 9.8, 2024) validates the method's robustness and applicability to drug modifications, making it a defensible choice for sustainability-conscious procurement [3].

CNS Drug Discovery: Metabolically Stable H-Bond Donor

Deploy the CHF₂-cyclobutyl group as a replacement for hydroxyl, thiol, or amino groups that undergo rapid Phase II metabolism. The CHF₂ moiety provides a directional C–H···X hydrogen bond while resisting glucuronidation and sulfation, a property particularly valuable for CNS-penetrant candidates where metabolic stability directly impacts brain exposure [4]. The 2-substituted cyclobutane scaffold offers a conformationally constrained presentation of this HBD motif, enabling precise spatial control of the hydrogen-bonding interaction in target binding pockets [4].

Application
Selection Property
Validation Focus
GLP‑1R agonist scaffold optimization
hERG endpoint profiling context
In vitro patch‑clamp and GLP‑1R functional assay data
Kinase inhibitor scaffold exploration
Kinase selectivity review via exit vector geometry
Recombinant kinase panel assays
Sustainable fluorinated building block procurement
Green synthesis method compatibility
Photochemical difluoromethylation route validation
CNS‑penetrant scaffold design
Metabolic stability screening context
In vitro microsomal stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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